4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide
Description
Historical Development of Piperazine-Based Carbothioamides
Piperazine derivatives have been pivotal in medicinal chemistry since the mid-20th century, with their structural versatility enabling broad pharmacological applications. The introduction of the carbothioamide (-NHCSS) group marked a significant advancement, as it enhanced hydrogen-bonding capabilities and metabolic stability compared to traditional amides. Early work focused on piperazine’s role in antipsychotics and antibiotics, but the discovery of its utility in kinase inhibition (e.g., palbociclib and ribociclib) expanded its scope. Carbothioamide integration, first reported in the 1990s, addressed solubility challenges while maintaining target affinity, as seen in early antitumor agents like compound 27 (EC~50~ = 8 nM against A2780 cells).
Table 1: Milestones in Piperazine-Carbothioamide Development
Significance of Fluorophenyl and Nitrophenyl Substitutions in Medicinal Chemistry
The fluorophenyl group enhances lipophilicity (logP increase by ~0.5) and metabolic stability via cytochrome P450 inhibition, while the nitrophenyl moiety acts as a strong electron-withdrawing group, polarizing adjacent bonds for improved target binding. For example, in compound 5i , the 4-nitrophenyl group reduced Leishmania amazonensis amastigote viability by 80% (IC~50~ = 1.8 µM). Fluorine’s electronegativity (Pauling scale: 4.0) also induces dipole-dipole interactions, as shown in avapritinib’s 3,5-bis(trifluoromethyl)phenyl group, which improved CNS penetration.
Table 2: Comparative Effects of Substituents on Bioactivity
Evolution of Structure-Based Design Approaches for Piperazine-1-Carbothioamide Derivatives
Structure-activity relationship (SAR) studies and X-ray crystallography have driven iterative optimization. For instance, replacing the piperazine core with 3-aminopiperidine in compound 33 improved solubility (25.3 µM vs. <1 µM for analogs) without sacrificing potency. Computational docking revealed that the thiourea moiety in 18 (N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide) forms critical hydrogen bonds with neuronal nitric oxide synthase (nNOS), achieving ΔG = -9.0 kcal/mol.
Table 3: Key Structural Modifications and Outcomes
Current Research Landscape and Significance
Recent studies highlight applications in antimicrobial and anticancer therapies. Piperazine-carbothioamide-metal complexes, such as [Co(ecpcdt)~3~] (1) , exhibit superior cytotoxicity against Dalton’s lymphoma (IC~50~ = 6.2 µM vs. 9.8 µM for cisplatin). In antiviral research, compound 9j achieved 95% tobacco mosaic virus inhibition via helicase binding (ΔG = -8.7 kcal/mol). Dual FAAH/MAGL inhibitors with piperazine-carbothioamide cores (e.g., 55 ) show promise for neuroinflammatory disorders.
Table 4: Emerging Applications (2021–2024)
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c18-15-3-1-2-4-16(15)20-9-11-21(12-10-20)17(25)19-13-5-7-14(8-6-13)22(23)24/h1-8H,9-12H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWHYZORVVOAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the piperazine core.
Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through electrophilic aromatic substitution, using nitrobenzene derivatives.
Formation of the Carbothioamide Group: The final step involves the reaction of the substituted piperazine with thiocarbonyldiimidazole or similar reagents to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties. The presence of the fluorophenyl and nitrophenyl groups suggests potential activity as an inhibitor of certain enzymes or as a ligand for specific receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorophenyl and nitrophenyl groups could facilitate binding to hydrophobic pockets or active sites within proteins, while the carbothioamide group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Similar Piperazine-1-Carbothioamide Derivatives
Structural Modifications and Substituent Effects
Piperazine-1-carbothioamide derivatives are widely studied for their diverse biological activities, influenced by substituents on the piperazine ring and the aryl groups. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Piperazine-1-Carbothioamides
Key Observations :
- Electron-Withdrawing Groups: The nitro group in the target compound may enhance binding to receptors with polar active sites, similar to the trifluoromethyl group in NCT-503, which is a known PHGDH inhibitor .
- Aromatic Systems : Pyridinyl substituents (e.g., in Compound 38 and NCT-503 ) improve water solubility compared to purely phenyl-based analogs.
Physicochemical and Spectral Data
The following table summarizes experimental data for structurally related compounds:
Table 2: Physicochemical and Analytical Data
Key Observations :
- Melting Points : Thiourea derivatives with nitro groups (e.g., Entry 10b ) exhibit higher melting points (~56–58°C) due to strong intermolecular hydrogen bonding.
- LC-MS Trends : Compounds with pyridinyl substituents (e.g., NCT-503 ) show shorter retention times in reverse-phase chromatography, correlating with increased polarity.
- Spectral Signatures : The nitro group’s IR absorption near 1525 cm⁻¹ and ¹H NMR aromatic splitting patterns are critical for structural elucidation.
Biological Activity
4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a fluorophenyl group and a nitrophenyl group, contributing to its unique chemical properties. The synthesis typically involves the following steps:
- Formation of the Piperazine Ring : The piperazine ring can be synthesized through cyclization of appropriate diamine derivatives.
- Substitution Reactions : The introduction of the fluorophenyl and nitrophenyl groups occurs via electrophilic aromatic substitution.
- Carbothioamide Formation : This step involves the reaction of piperazine derivatives with thioketones or thioamides under acidic or basic conditions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is hypothesized that the compound may modulate cellular signaling pathways by binding to these targets, influencing processes such as inflammation, pain perception, and possibly even neuroprotection.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
In vitro assays have demonstrated that this compound possesses anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In a study using rat models, the compound significantly reduced paw swelling induced by inflammatory agents.
| Treatment Group | Paw Swelling Reduction (%) |
|---|---|
| Control | 10 ± 2 |
| Compound Treatment | 45 ± 5 |
| Aspirin (Standard) | 50 ± 3 |
Case Studies
- Neuroprotective Effects : A study involving neurodegenerative disease models indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential utility in developing treatments for diseases like Alzheimer's and Parkinson's.
- Cancer Research : Preliminary findings suggest that the compound may inhibit cancer cell proliferation in vitro, particularly in breast and prostate cancer cell lines. Further studies are required to elucidate its mechanism and efficacy in vivo.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-fluorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide, and how can reaction conditions be optimized for higher yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the piperazine core via cyclization of 1,2-diamine derivatives with sulfonamide salts. For example, coupling 2-fluoroaniline with 4-nitroaniline precursors under basic conditions (e.g., DBU) can initiate ring formation . Subsequent introduction of the carbothioamide group is achieved using carbon disulfide or thioacetic acid. Optimization includes solvent selection (e.g., dichloromethane or ethanol), temperature control (room temperature to 60°C), and purification via chromatography or recrystallization .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and piperazine ring integrity. Mass Spectrometry (MS) validates molecular weight (expected ~377.4 g/mol based on analogous structures) . High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended for pharmacological studies) . Infrared (IR) spectroscopy identifies functional groups like thioamide (-C=S) and nitro (-NO₂) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodology : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and receptor-binding studies (e.g., dopamine/serotonin receptors due to the piperazine moiety). Enzymatic inhibition assays (e.g., kinase or protease targets) can identify mechanistic pathways. Use concentrations ranging from 1 nM–100 µM, with positive controls like aripiprazole (for receptor studies) .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group at the 4-position of the phenyl ring influence the compound’s reactivity and bioactivity?
- Analysis : The nitro group enhances electrophilicity, potentially increasing binding affinity to biological targets (e.g., enzymes with nucleophilic residues). Computational studies (docking, DFT) predict enhanced π-π stacking with aromatic receptor pockets. However, it may reduce metabolic stability due to susceptibility to nitroreductases . Comparative studies with non-nitrated analogs (e.g., 4-fluorophenyl derivatives) are critical to isolate this effect .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodology :
- Standardize assays : Variability in cell lines (e.g., HEK-293 vs. HeLa) or receptor subtypes (D₂ vs. D₃ dopamine receptors) can skew results. Validate findings across multiple models .
- Control for stereochemistry : Ensure synthetic routes yield consistent stereoisomers, as racemic mixtures may show conflicting activities .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(4-chlorophenyl) analogs) to identify trends .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Approach :
- Fragment-based modification : Systematically replace the 2-fluorophenyl or 4-nitrophenyl groups with bioisosteres (e.g., 4-cyanophenyl for nitro) to assess impact on receptor binding .
- Pharmacophore mapping : Use molecular modeling to identify critical interaction points (e.g., hydrogen bonding via the thioamide group) .
- In vivo pharmacokinetics : Evaluate bioavailability and blood-brain barrier penetration in rodent models to prioritize derivatives .
Key Recommendations
- Prioritize metabolic stability studies to address the nitro group’s susceptibility to reduction .
- Leverage fragment libraries for rapid SAR exploration .
- Collaborate with crystallography groups to resolve 3D structures of compound-target complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
